2-Hexyl-1-decanol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-Hexyl-1-decanol often involves multi-step chemical reactions aiming to achieve the desired structural specificity. For instance, the preparation of 2-hexyl-4-acetoxytetrahydrofuran, a compound with a sweet, floral-fruity odor, can be synthesized starting from 1-decen-4-ol through mesylation, dihydroxylation, intramolecular nucleophilic substitution, and acetylation with an overall yield of 70%; alternatively, it can be produced through epoxidation followed by acetylation and dehydration, yielding the desired product in overall 48% yield, although with poor and opposite diastereoselectivity (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-Hexyl-1-decanol is characterized by their ability to form various supramolecular structures depending on the specific substituents and conditions. For example, the behavior of 10-(perfluorohexyl)-decanol, a partially fluorinated analog of hexadecanol, at the air–water interface has been studied, showing that the intermolecular interactions of the fluorinated alcohol are weaker compared to hexadecanol (Lehmler & Bummer, 2002).
Chemical Reactions and Properties
The chemical properties of 2-Hexyl-1-decanol derivatives are influenced by their molecular structure, which allows for specific reactions under certain conditions. For instance, the cyclization of homoallylic esters mediated by allylSmBr/HMPA/H2O can afford a synthesis of structurally interesting bridged bicyclic tertiary alcohols, demonstrating the compound's versatility in chemical reactions (Shen et al., 2015).
Scientific Research Applications
Copper Extraction : Decanol significantly decreases the copper extraction rate with di-2-ethylhexyl pyridine-3,5-dicarboxylate, but does not affect N,N,N',N'-tetrahexyl pyridine-3,5-dicarboxamide (Prochaska et al., 2000).
Model Membranes and Anesthetics : Deuterated 1-decanol exhibits a reduced order parameter towards the hydroxyl group, which is sensitive to the packing of the lipid in which it is dissolved (Thewalt et al., 1986).
Extraction of Alcohols from Water : Using an ionic liquid, extraction of alcohols from water is possible with 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, which could reduce energy consumption and promote renewable fuels (Chapeaux et al., 2008).
Lyotropic Liquid Crystal Phases : The self-assembly of lyotropic liquid crystal phases in ternary systems of 1,2-dimethyl-3-hexadecylimidazolium bromide/1-decanol/water leads to the formation of hexagonal and lamellar phases (Li et al., 2010).
FT-IR Studies and Thermo-Physical Properties : 2-(2-Butoxyethoxy) ethanol with 1-hexanol, 1-octanol, and 1-decanol show strong specific and non-specific interactions, with variations at different temperatures (Kaur & Dubey, 2018).
Dielectric Dispersion and Intermolecular Association : The concentration of C1 decreases as the hydroxyl group approaches the center of a molecule and increases with rising temperature (Shinomiya, 1989).
Enzymatic Esterification : Immobilized Candida antarctica lipase catalyzes the esterification of octanoic acid and hexanol into hexyl octanoate, a natural flavor additive used in food and cosmetics (Lopresto et al., 2014).
Solubility in Supercritical Ethane : The solubility of C10-alcohol isomers in supercritical ethane is influenced by the position of the hydroxyl group and the presence of methyl branches (Zamudio et al., 2011).
Dielectric Relaxation of Monohydroxy Alcohols : Long-chain glass-forming monohydroxy alcohols exhibit significant broadening of Debye relaxation at low temperature (Gao et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hexyldecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULHFMYCBKQGEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041265 | |
Record name | 2-Hexyl-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |
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Molecular Weight |
242.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS] | |
Record name | 1-Decanol, 2-hexyl- | |
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Record name | 2-Hexyl-1-decanol | |
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Product Name |
2-Hexyl-1-decanol | |
CAS RN |
2425-77-6 | |
Record name | 2-Hexyl-1-decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2425-77-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Decanol, 2-hexyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425776 | |
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Record name | 2-Hexyl-1-decanol | |
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Record name | 1-Decanol, 2-hexyl- | |
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Record name | 2-Hexyl-1-decanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexyldecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.610 | |
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Record name | HEXYLDECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Z7P1317 | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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